
2-(1-甲基吲哚-5-基)-2-吗啉基乙腈
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile is a useful research compound. Its molecular formula is C15H19N3O and its molecular weight is 257.337. The purity is usually 95%.
BenchChem offers high-quality 2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
合成与化学性质
2-(1-甲基吲哚-5-基)-2-吗啉基乙腈及其衍生物的合成和化学性质已被广泛研究,使其在各个科学领域得到应用。例如,它们已被用于高效合成具有有效抗菌特性的化合物,包括槟榔碱衍生物,它们通过一系列反应合成,总产率为 36% (Kumar, Sadashiva, & Rangappa, 2007)。这展示了该化合物在创造新型抗菌剂中的作用。
化学传感器中的应用
该化合物的衍生物已应用于设计化学传感器,用于选择性识别 Pd2+ 离子,突出了其在环境监测和金属离子检测中的重要性。开发的化学传感器在甲醇中表现出荧光关闭性能,为剧毒的 Pd2+ 离子提供了低检测限 (Shally 等,2020)。这一应用对于检测环境样品中的有害物质至关重要。
催化应用
此外,已经合成了一种新型的基于 N-甲基吗啉的离子液体,并将其用作 Knoevenagel 缩合的催化剂,证明了该化合物在增强化学反应中的效用 (Xu 等,2017)。这种催化应用对于开发更有效和更环保的合成方法非常重要。
生物活性与 DNA 结合
还探索了相关化合物的生物活性和 DNA 结合能力,例如研究含有甲基取代的 1,10-菲咯啉的铂(II) 插层化合物的 DNA 结合和生物活性。这项研究提供了分子结构与生物活性之间关系的见解,这对开发新的治疗剂至关重要 (Brodie, Collins, & Aldrich-Wright, 2004)。
作用机制
Target of Action
Compounds with similar structures, such as indolin-2-one derivatives, have been identified as promising structures interacting with rcar/ (pyr/pyl) receptor proteins . These receptor proteins play a crucial role in various biological processes, including plant hormone signaling .
Mode of Action
Similar compounds have been designed as acetylcholine esterase (ache) inhibitors . These inhibitors prevent the breakdown of acetylcholine, a neurotransmitter, thereby increasing its availability and enhancing nerve signal transmission .
Biochemical Pathways
Similar compounds have been found to inhibit acetylcholine esterase (ache), which plays a key role in the cholinergic system . This inhibition can affect various downstream effects, such as enhancing nerve signal transmission and potentially impacting cognitive function .
Result of Action
Similar compounds have shown potential therapeutic effects, such as enhancing nerve signal transmission by inhibiting acetylcholine esterase (ache) .
安全和危害
生化分析
Biochemical Properties
2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with acetylcholine esterase (AChE), an enzyme crucial for the breakdown of the neurotransmitter acetylcholine . The interaction between 2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile and AChE results in the inhibition of the enzyme’s activity, which can have implications for neurological functions and disorders.
Cellular Effects
The effects of 2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in cell cycle regulation and apoptosis . Additionally, 2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile can alter cellular metabolism by interacting with metabolic enzymes, thereby impacting the overall metabolic flux within the cell.
Molecular Mechanism
At the molecular level, 2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile exerts its effects through various mechanisms. It binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. The compound’s interaction with AChE, for instance, involves binding to the enzyme’s active site, thereby preventing the breakdown of acetylcholine . This inhibition can result in increased levels of acetylcholine in the synaptic cleft, affecting neurotransmission and potentially leading to therapeutic applications in neurological disorders.
Temporal Effects in Laboratory Settings
The effects of 2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile can change over time in laboratory settings. Studies have shown that the compound’s stability and degradation can influence its long-term effects on cellular function. For instance, prolonged exposure to 2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile can lead to sustained inhibition of AChE activity, resulting in prolonged changes in neurotransmitter levels . Additionally, the compound’s stability under various storage conditions can impact its efficacy and potency in experimental settings.
Dosage Effects in Animal Models
The effects of 2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as improved cognitive function due to AChE inhibition . At higher doses, toxic or adverse effects may be observed, including potential neurotoxicity and disruption of normal cellular processes . These dosage-dependent effects highlight the importance of careful dosage optimization in preclinical studies.
Metabolic Pathways
2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile is involved in various metabolic pathways, interacting with enzymes and cofactors that influence its metabolism. The compound can be metabolized by cytochrome P450 enzymes, leading to the formation of metabolites that may have distinct biological activities . Additionally, the interaction of 2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile with metabolic enzymes can affect the levels of other metabolites, thereby influencing overall metabolic flux within the cell.
Transport and Distribution
The transport and distribution of 2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile within cells and tissues are mediated by specific transporters and binding proteins. These interactions can influence the compound’s localization and accumulation in different cellular compartments. For example, the compound may be transported across cell membranes by specific transporters, leading to its accumulation in the cytoplasm or other organelles. This distribution pattern can impact the compound’s activity and function within the cell.
Subcellular Localization
The subcellular localization of 2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile is crucial for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For instance, localization to the mitochondria or nucleus can influence the compound’s effects on cellular metabolism and gene expression. Understanding the subcellular localization of 2-(1-Methylindolin-5-yl)-2-morpholinoacetonitrile can provide insights into its mechanism of action and potential therapeutic applications.
属性
IUPAC Name |
2-(1-methyl-2,3-dihydroindol-5-yl)-2-morpholin-4-ylacetonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O/c1-17-5-4-13-10-12(2-3-14(13)17)15(11-16)18-6-8-19-9-7-18/h2-3,10,15H,4-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPFDTMKTSNFTFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C1C=CC(=C2)C(C#N)N3CCOCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


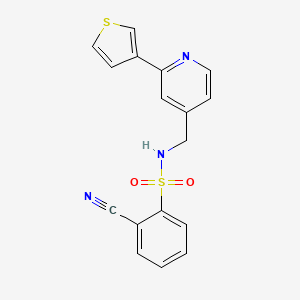


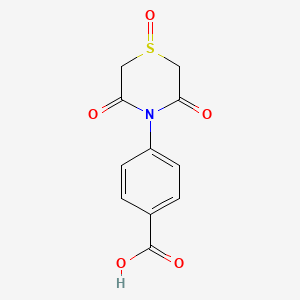
![3-[(Trimethylsilyl)ethynyl]benzoic acid](/img/structure/B2517241.png)
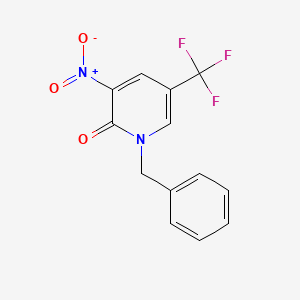
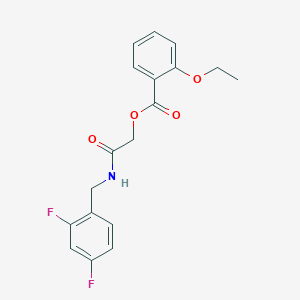

![2-Chloro-N-[8-(methoxymethyl)-4H-1,3-benzodioxin-6-yl]acetamide](/img/structure/B2517246.png)
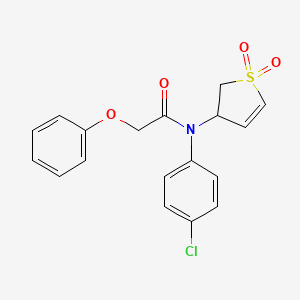
![N-(2-(cyclohex-1-en-1-yl)ethyl)-3-(1-(4-fluorophenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)propanamide](/img/structure/B2517249.png)
![N-(1,4-dioxaspiro[4.5]decan-2-ylmethyl)-3-methyl-4-nitrobenzamide](/img/structure/B2517251.png)
